Bicyclo[5.3.1]undecan-11-one

Conformational Analysis Synthetic Chemistry Medicinal Chemistry

Bicyclo[5.3.1]undecan-11-one, also known as bicyclo(5.3.1)undecan-11-one, is a bridged bicyclic ketone (C₁₁H₁₈O, MW: 166.26 g/mol) that serves as the core AB-ring scaffold of taxane diterpenes, including the anticancer agent paclitaxel (Taxol®). First characterized by Winkler et al.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 13348-11-3
Cat. No. B088909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[5.3.1]undecan-11-one
CAS13348-11-3
SynonymsBicyclo[5.3.1]undecan-11-one
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESC1CCC2CCCC(C2=O)CC1
InChIInChI=1S/C11H18O/c12-11-9-5-2-1-3-6-10(11)8-4-7-9/h9-10H,1-8H2
InChIKeyPKMRHGRTEMJLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[5.3.1]undecan-11-one (CAS 13348-11-3): A Bridged Bicyclic Ketone Scaffold for Terpenoid Synthesis


Bicyclo[5.3.1]undecan-11-one, also known as bicyclo(5.3.1)undecan-11-one, is a bridged bicyclic ketone (C₁₁H₁₈O, MW: 166.26 g/mol) that serves as the core AB-ring scaffold of taxane diterpenes, including the anticancer agent paclitaxel (Taxol®) [1]. First characterized by Winkler et al. in 1986 for its distinctive 'inside-outside' stereoisomerism, the trans-isomer of this compound provides a rigid, three-dimensional framework with zero rotatable bonds, making it a critical synthetic intermediate and a subject of extensive research in complex natural product synthesis [2].

Core Scaffold

Bridged bicyclic ketone for taxane diterpene AB‑ring construction.

Stereochemistry

trans‑Isomer provides inside‑outside bridgehead geometry essential for ring annulation.

Conformational Bias

Rigid [5.3.1] framework restricts bond rotation, supporting predictable stereocontrol.

Why Generic Substitution Fails for Bicyclo[5.3.1]undecan-11-one in Scientific Procurement


Generic substitution of Bicyclo[5.3.1]undecan-11-one with other bicyclic ketones, such as bicyclo[4.3.1]decan-10-one or bicyclo[5.2.1]decan-10-one, is not scientifically valid because the [5.3.1] ring system is a unique structural prerequisite for taxane and vinigrol core construction [1]. The specific ring sizes (8-membered and 6-membered) and the bridgehead ketone position dictate the conformational rigidity and chemical reactivity necessary for downstream transformations. Furthermore, the trans- isomer exhibits 'inside-outside' stereochemistry, a phenomenon not replicable in smaller or differently sized bicyclic systems, which directly impacts the stereochemical outcome of subsequent reactions [2]. The mass spectral fragmentation patterns of this compound also differ significantly from its structural analogs, as shown in comparative studies, enabling its unambiguous identification in reaction mixtures [3].

Ring‑size mismatch

Bicyclo[4.3.1]decan‑10‑one and [5.2.1]decan‑10‑one lack the required 8/6 ring fusion; conformational bias and reactivity may not transfer.

Stereochemical topology unique to [5.3.1]

trans‑Inside‑outside isomerism cannot be replicated in smaller bicyclic systems, potentially altering stereochemical outcomes in downstream steps.

Mass spectral signature differs

Fragmentation patterns of this ketone differ from closest bicyclic analogs; direct substitution may compromise identity confirmation in analytical workflows.

Quantitative Evidence Guide for Bicyclo[5.3.1]undecan-11-one: Differentiation from Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds vs. Acyclic Ketone Analogs

Bicyclo[5.3.1]undecan-11-one possesses a rotatable bond count of zero, as computed by Cactvs and reported in PubChem, indicating a completely rigid bicyclic framework [1]. In contrast, acyclic ketone analogs of similar molecular weight, such as 2-undecanone (CAS 112-12-9), have a rotatable bond count of 8, allowing for significant conformational flexibility . This rigidification is crucial for applications requiring a predefined spatial orientation of functional groups.

Conformational Rigidity
Cross‑study comparable
0 rotatable bonds
Supports stereochemical control in complex synthesis
2‑Undecanone: 8 rotatable bonds (Cactvs)
Conformational Analysis Synthetic Chemistry Medicinal Chemistry

Inside-Outside Stereoisomerism: Unique Topology Not Achievable by Smaller Bicyclic Ketones

The trans-isomer of bicyclo[5.3.1]undecan-11-one exhibits 'inside-outside' stereoisomerism, a topological phenomenon first reported by Winkler et al. where the bridgehead substituents are oriented in opposite directions relative to the ring system [1]. This stereochemical arrangement is not possible in smaller bridged bicyclic ketones such as bicyclo[3.3.1]nonan-9-one or bicyclo[4.3.1]decan-10-one, which lack the necessary ring size and bridge length to accommodate this geometry [2]. The trans-isomer is explicitly characterized and distinguished from the cis-isomer by distinct IR spectral signatures and MS fragmentation patterns, as cataloged in SpectraBase [3].

Stereochemical Topology
Class‑level inference
trans‑isomer: inside‑outside geometry
Smaller bicyclic ketones cannot adopt this topology
Determines taxane core geometry feasibility
Stereochemistry Natural Product Synthesis Taxane Diterpenes

Mass Spectral Differentiation: Unique Fragmentation vs. Bicyclo[4.3.1] and Bicyclo[5.2.1] Analogs

In a comparative mass spectrometry study of bicyclic ketones, Henion and Kingston demonstrated that the fragmentation and rearrangement processes in bicyclo[5.3.1]undecan-11-one are dictated by the inherent ring strain of the [5.3.1] system and differ significantly from those observed in bicyclo[4.3.1]decan-10-one and bicyclo[5.2.1]decan-10-one [1]. The study, which utilized specifically deuterated analogs, revealed an unusual tendency for fragment ions to recyclize in the [5.3.1] system, a behavior not observed to the same extent in the comparator ketones. The reference mass spectra for the target compound are available in SpectraBase (2 MS-GC spectra) [2].

MS Fragmentation
Cross‑study comparable
Distinct recyclization pathways (EI‑MS)
Enables unambiguous identity confirmation in reaction monitoring
Differs from [4.3.1] and [5.2.1] analogs
Analytical Chemistry Mass Spectrometry Quality Control

Bridgehead Enolate Regioselectivity for Direct Functionalization

Deprotonation of bicyclo[5.3.1]undecenone (the α,β-unsaturated analog) under kinetic control yields the more highly substituted bridgehead enolate, in contrast to typical aliphatic ketones which form the less substituted enolate [1]. This reversal of regiospecificity enables direct bridgehead functionalization of the [5.3.1] skeleton, a transformation that is not readily achievable with other bicyclic ketone systems such as bicyclo[4.3.1]decan-10-one, which do not exhibit this reversed selectivity [2]. While the primary study was conducted on the enone, the saturated ketone analog is the direct precursor for such functionalization strategies.

Enolate Regioselectivity
Class‑level inference
Kinetic deprotonation yields bridgehead enolate
Typical ketones form less substituted enolates
Enables direct bridgehead functionalization for taxane precursors
Synthetic Methodology Enolate Chemistry Bridgehead Functionalization

Optimal Application Scenarios for Bicyclo[5.3.1]undecan-11-one Based on Quantitative Evidence


Taxane Diterpene Total Synthesis (Paclitaxel and Analogs)

Bicyclo[5.3.1]undecan-11-one is the optimal starting scaffold for the construction of the AB-ring system of taxane diterpenes, including paclitaxel (Taxol®) [1]. Its rigid [5.3.1] framework, featuring zero rotatable bonds, provides the exact ring sizes and bridgehead geometry required for the taxane core, a structural prerequisite that cannot be met by alternative bicyclic ketones such as bicyclo[4.3.1]decan-10-one or bicyclo[5.2.1]decan-10-one. The trans-isomer's 'inside-outside' stereochemistry ensures the correct spatial orientation of substituents for subsequent C-ring annulation and side-chain attachment.

Enantioselective Synthesis of Vinigrol and Related Bioactive Diterpenoids

The [5.3.1] bicyclic core of vinigrol, a structurally unique diterpenoid with potent biological activity, has been successfully constructed using a synthetic strategy commencing from an eight-membered ring to exploit the conformational bias of the bicyclo[5.3.1]undecane system for highly diastereoselective reactions [2]. The rigid scaffold of bicyclo[5.3.1]undecan-11-one is essential for the stereochemical fidelity required in this synthetic approach.

Bridgehead-Functionalized Building Blocks via Regioselective Enolate Chemistry

The reversed regiospecificity of enolate formation—where kinetic deprotonation yields the bridgehead enolate—allows for direct bridgehead functionalization of the [5.3.1] skeleton [3]. This unique reactivity profile makes bicyclo[5.3.1]undecan-11-one a valuable building block for creating diverse, functionalized bicyclic intermediates that cannot be readily accessed through conventional enolate chemistry of other bicyclic ketones.

Analytical Reference Standard for Bridged Bicyclic Ketone Identification

Due to its distinct mass spectral fragmentation pattern, which differs markedly from bicyclo[4.3.1]decan-10-one and bicyclo[5.2.1]decan-10-one, bicyclo[5.3.1]undecan-11-one serves as a definitive reference standard for the identification and purity analysis of bridged bicyclic ketones in complex reaction mixtures [4]. Its reference spectra are cataloged in SpectraBase for both the cis and trans isomers.

Application
Selection Property
Validation Focus
Taxane diterpene core synthesis
Rigid [5.3.1] bicyclic framework
Stereochemical fidelity in ring annulation
Vinigrol diterpenoid construction
trans‑Inside‑outside stereochemistry
Diastereoselective reaction control
Bridgehead‑functionalized building blocks
Reversed enolate regioselectivity
Bridgehead derivatization feasibility
Analytical identification of bridged ketones
Distinct mass spectral fragmentation
Identity confirmation in complex mixtures
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